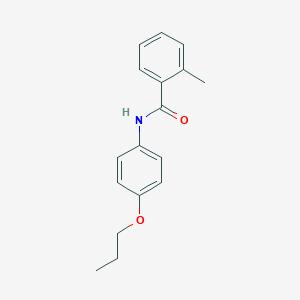

2-methyl-N-(4-propoxyphenyl)benzamide

Descripción

2-Methyl-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group attached to a 4-propoxyphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 281.34 g/mol. The propoxy group (–OCH₂CH₂CH₃) at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, influencing its physicochemical and biological properties. This compound is structurally related to several pharmacologically active benzamides, making it a subject of interest in medicinal chemistry and materials science .

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34g/mol |

Nombre IUPAC |

2-methyl-N-(4-propoxyphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-12-20-15-10-8-14(9-11-15)18-17(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |

Clave InChI |

BMOHDRNTPXSDSP-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

SMILES canónico |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly impact molecular properties. Key comparisons include:

Alkoxy Substituents

- 2-Methyl-N-(4-methoxyphenyl)benzamide : The methoxy group (–OCH₃) is smaller and more electron-donating than propoxy, leading to higher solubility in polar solvents. Studies on similar compounds show that methoxy derivatives often exhibit enhanced hydrogen-bonding capabilities due to the oxygen atom’s electronegativity .

- 2-Methyl-N-(4-ethoxyphenyl)benzamide : The ethoxy group (–OCH₂CH₃) offers intermediate steric and electronic effects. Crystallographic data from related ethoxybenzamides reveal trans configurations of the N–H and C=O bonds, similar to the propoxy analog, but with shorter alkoxy chains affecting packing efficiency .

Electron-Withdrawing Substituents

- 2-Methyl-N-(4-chlorophenyl)benzamide : The chloro group (–Cl) is electron-withdrawing, increasing the compound’s lipophilicity and altering electronic distribution. Crystallographic studies show that chloro-substituted benzamides adopt a trans configuration between the N–H and C=O bonds, similar to alkoxy derivatives, but with distinct hydrogen-bonding patterns due to Cl’s lower electronegativity .

Heterocyclic Modifications

- 2-Methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide : The addition of an oxadiazole ring increases molecular weight (337.38 g/mol ) and introduces π-π stacking capabilities. Such modifications are often employed to enhance binding affinity in drug design, though they may reduce solubility .

Structural and Crystallographic Insights

Crystallographic data from analogous compounds provide critical insights:

- Bond Lengths and Angles : In 2-methyl-N-(4-chlorophenyl)benzamide, the C=O bond length is ~1.22 Å, consistent with double-bond character, while N–H bonds are ~1.39 Å. The propoxy derivative likely exhibits similar bond parameters, with slight variations due to the alkoxy group’s inductive effects .

- Hydrogen Bonding : Propoxy derivatives may form intermolecular N–H⋯O or C–H⋯S bonds, as seen in thiourea benzamides. For example, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide forms R₂²(8) hydrogen-bonded dimers, a pattern that could extend to the propoxy analog .

- Crystal Packing : Linear alkoxy chains (e.g., propoxy) promote layered packing parallel to specific crystallographic planes (e.g., bc-plane), whereas branched chains disrupt regularity .

Data Table: Key Properties of Selected Benzamides

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Methyl-N-(4-propoxyphenyl)benzamide | –OCH₂CH₂CH₃ (para) | 281.34 | Moderate lipophilicity; potential for layered crystal packing |

| 2-Methyl-N-(4-methoxyphenyl)benzamide | –OCH₃ (para) | 241.27 | High solubility; strong hydrogen-bonding capability |

| 2-Methyl-N-(4-chlorophenyl)benzamide | –Cl (para) | 259.73 | Enhanced lipophilicity; trans N–H/C=O configuration |

| 2-Methyl-N-[4-(oxadiazol-3-yl)phenyl]benzamide | –1,2,5-oxadiazole | 337.38 | π-π stacking capability; reduced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.